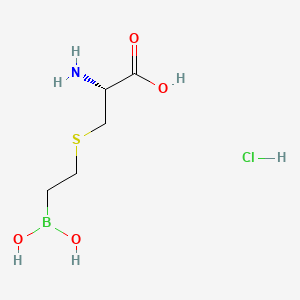

BEC HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BEC-Hydrochlorid, auch bekannt als (S)-(2-Boronoethyl)-L-Cystein-Hydrochlorid, ist ein Argininanalog auf Boronsäurebasis. Es wirkt als langsam bindender, kompetitiver Übergangszustandsinhibitor der Arginasen I und II. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Hemmung von Arginase-Enzymen zu untersuchen, die eine entscheidende Rolle im Harnstoffzyklus und in der Stickstoffoxidproduktion spielen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

BEC-Hydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen eine Boronsäureeinheit in die L-Cysteinstruktur eingeführt wird. Die Synthese umfasst typischerweise die folgenden Schritte:

Schutz der Amino- und Thiolgruppen: Die Amino- und Thiolgruppen von L-Cystein werden mit geeigneten Schutzgruppen geschützt, um unerwünschte Reaktionen zu verhindern.

Einführung der Boronsäuregruppe: Das geschützte L-Cystein wird mit einem Boronsäurederivat umgesetzt, um die Boronsäuregruppe einzuführen.

Entschützung: Die Schutzgruppen werden entfernt, um das Endprodukt, (S)-(2-Boronoethyl)-L-Cystein, zu erhalten.

Bildung des Hydrochloridsalzes: Die freie Base wird durch Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt

Industrielle Produktionsmethoden

Die industrielle Produktion von BEC-Hydrochlorid folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen stellt eine gleichmäßige Qualität und Skalierbarkeit sicher .

Chemische Reaktionsanalyse

Arten von Reaktionen

BEC-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Boronsäuregruppe kann an Substitutionsreaktionen mit verschiedenen Nukleophilen teilnehmen.

Komplexierungsreaktionen: BEC-Hydrochlorid kann Komplexe mit Metallionen bilden, insbesondere mit Mangan, das für seine inhibitorische Aktivität gegenüber Arginase-Enzymen unerlässlich ist

Häufige Reagenzien und Bedingungen

Nukleophile: Häufige Nukleophile, die in Substitutionsreaktionen verwendet werden, sind Amine und Alkohole.

Metallionen: Manganionen werden häufig in Komplexierungsreaktionen verwendet, um die inhibitorische Aktivität von BEC-Hydrochlorid zu untersuchen

Hauptsächlich gebildete Produkte

Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate von BEC-Hydrochlorid gebildet werden.

Metallkomplexe: Komplexe mit Mangan und anderen Metallionen werden während der Hemmungsstudien von Arginase-Enzymen gebildet

Wirkmechanismus

Target of Action

BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive inhibitor of Arginase II . Arginase II is an enzyme that plays a crucial role in the urea cycle, which is responsible for the detoxification of ammonia in the body .

Mode of Action

This compound acts by binding slowly and competitively to Arginase II . The boronic acid moiety of this compound undergoes nucleophilic attack by a metal-bridging hydroxide ion to yield a tetrahedral boronate anion that bridges the binuclear manganese cluster of the enzyme . This mimics the tetrahedral intermediate in the arginine hydrolysis reaction .

Biochemical Pathways

The inhibition of Arginase II by this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia into urea for excretion . This can lead to an increase in the availability of L-arginine, a semi-essential amino acid, for other biochemical pathways such as the production of nitric oxide .

Pharmacokinetics

It’s important to note that the pharmacokinetic profile of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of Arginase II by this compound can lead to enhanced nitric oxide-dependent smooth muscle relaxation . It has also been shown to inhibit the proliferation of human pulmonary artery smooth muscle cells by decreasing the expression levels of cyclin D1 and CDK4, increasing the expression of p27, and partly reducing the phosphorylation of Akt and ERK .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it’s generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug . Therefore, these factors should be carefully controlled during the administration of this compound to ensure its optimal efficacy and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BEC hydrochloride is synthesized through a series of chemical reactions involving the introduction of a boronic acid moiety to the L-cysteine structure. The synthesis typically involves the following steps:

Protection of the amino and thiol groups: The amino and thiol groups of L-cysteine are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of the boronic acid group: The protected L-cysteine is reacted with a boronic acid derivative to introduce the boronic acid group.

Deprotection: The protecting groups are removed to yield the final product, (S)-(2-Boronoethyl)-L-cysteine.

Formation of hydrochloride salt: The free base is converted to its hydrochloride salt by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of BEC hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

BEC hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.

Complexation Reactions: BEC hydrochloride can form complexes with metal ions, particularly manganese, which is essential for its inhibitory activity against arginase enzymes

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Metal Ions: Manganese ions are commonly used in complexation reactions to study the inhibitory activity of BEC hydrochloride

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of BEC hydrochloride can be formed.

Metal Complexes: Complexes with manganese and other metal ions are formed during the inhibition studies of arginase enzymes

Wissenschaftliche Forschungsanwendungen

BEC-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz zur Untersuchung der Boronsäurechemie und ihrer Wechselwirkungen mit verschiedenen Nukleophilen und Metallionen.

Biologie: Einsatz in der Untersuchung von Arginase-Enzymen, die am Harnstoffzyklus und der Stickstoffoxidproduktion beteiligt sind. .

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen die Arginase-Aktivität dysreguliert ist, wie z. B. Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten

Industrie: Verwendung bei der Entwicklung neuer Inhibitoren für industrielle Enzyme und als Werkzeug zur Untersuchung der Enzymkinetik und Hemmungsmechanismen

Wirkmechanismus

BEC-Hydrochlorid übt seine Wirkung aus, indem es Arginase-Enzyme hemmt. Die Boronsäureeinheit von BEC-Hydrochlorid wird durch einen nucleophilen Angriff eines Metall-verbrückenden Hydroxidions angegriffen, wodurch ein tetraedrisches Boronatanion gebildet wird. Dieses Anion überbrückt den binuklearen Mangancluster im aktiven Zentrum der Arginase und imitiert den tetraedrischen Zwischenzustand in der Argininhydrolysereaktion. Diese kompetitive Hemmung verhindert die Hydrolyse von L-Arginin zu L-Ornithin und Harnstoff, wodurch die Stickstoffoxidproduktion und andere nachgeschaltete Effekte moduliert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ABH-Hydrochlorid: Ein weiterer Arginase-Inhibitor mit einem ähnlichen Wirkmechanismus, jedoch mit unterschiedlichen strukturellen Merkmalen.

NG-Methyl-L-Arginin-Acetatsalz: Ein Hemmer der Stickstoffoxidsynthase, der ebenfalls die Stickstoffoxidproduktion beeinflusst, aber über einen anderen Weg.

Einzigartigkeit von BEC-Hydrochlorid

BEC-Hydrochlorid ist aufgrund seiner Boronsäure-basierten Struktur einzigartig, die es ihm ermöglicht, stabile Komplexe mit Metallionen im aktiven Zentrum von Arginase-Enzymen zu bilden. Dieses einzigartige Merkmal macht es zu einem wertvollen Werkzeug zur Untersuchung der Hemmung der Arginase und ihrer Rolle in verschiedenen biologischen Prozessen .

Eigenschaften

CAS-Nummer |

222638-67-7 |

|---|---|

Molekularformel |

C5H13BClNO4S |

Molekulargewicht |

229.49 g/mol |

IUPAC-Name |

(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |

InChI |

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |

InChI-Schlüssel |

GHPYJLCQYMAXGG-WCCKRBBISA-N |

SMILES |

B(CCSCC(C(=O)O)N)(O)O.Cl |

Isomerische SMILES |

B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |

Kanonische SMILES |

B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |

Synonyme |

S-(2-boronoethyl)-L-cysteine, monohydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.